Trimetaphan nitroprusside
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
115722-30-0 |
|---|---|
Molecular Formula |
C49H50FeN10O3S2 |
Molecular Weight |
947 g/mol |
IUPAC Name |
azanylidyneoxidanium;3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;iron(2+);pentacyanide |
InChI |
InChI=1S/2C22H25N2OS.5CN.Fe.NO/c2*25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;5*1-2;;1-2/h2*1-6,8-11,19-21H,7,12-16H2;;;;;;;/q2*+1;5*-1;+2;+1 |
InChI Key |
QKJSDHFNANBJMK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
Synonyms |
trimetaphan nitroprusside trimethaphan nitroprusside |
Origin of Product |
United States |
Trimetaphan Component: Mechanistic and Methodological Research Perspectives
Molecular Mechanism of Autonomic Ganglionic Blockade
Nicotinic Acetylcholine (B1216132) Receptor Competitive Antagonism at Autonomic Ganglia
Trimetaphan acts as a non-depolarizing competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. wikipedia.orgbioscience.co.uk It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on these receptors. nih.gov By occupying these sites without activating the receptor, trimetaphan prevents ACh from binding and initiating a nerve impulse, thus blocking ganglionic transmission. nih.govnih.gov This competitive antagonism is a key feature of its mechanism of action. doctorlib.org
Research indicates that trimetaphan interacts with specific neuronal nAChR subunits. It has been identified as an antagonist of the neuronal acetylcholine receptor subunit alpha-10 and the neuronal acetylcholine receptor subunit alpha-4. drugbank.com The binding sites for cholinergic ligands on nAChRs are located at the interfaces between subunits. acnp.org The diverse combinations of these subunits give rise to nAChR subtypes with different pharmacological properties. wikipedia.org For instance, studies on chick lateral spiriform nucleus (SpL) neurons, which express various nAChR subunits, have shown differential sensitivities to trimetaphan, suggesting that the receptor composition influences the antagonist's effect. jneurosci.org The interaction of trimetaphan with these subunits prevents the conformational change necessary for ion channel opening, thereby inhibiting depolarization.
Table 1: Trimetaphan's Interaction with nAChR Subunits
| Receptor Subunit | Role in Receptor Function | Interaction with Trimetaphan |
|---|---|---|
| Neuronal α-4 | Forms heteropentameric receptors with β2 and other subunits, abundant in the CNS. drugbank.com | Antagonized by trimetaphan. drugbank.com |
| Neuronal α-10 | Forms heteropentameric receptors with α9, involved in modulating auditory stimuli and expressed in sympathetic neurons. drugbank.com | Antagonized by trimetaphan. drugbank.com |
Electrophysiological studies on isolated ganglia provide direct evidence of trimetaphan's inhibitory action. In such preparations, stimulation of preganglionic nerves normally elicits an excitatory postsynaptic potential (EPSP) in the postganglionic neuron due to ACh release and subsequent nAChR activation. nih.gov Trimetaphan has been shown to block this transmission. biologists.com Studies on isolated neuronal somata from locust thoracic ganglia demonstrated that trimetaphan camsylate is a moderately potent antagonist of nicotinic responses. biologists.com Furthermore, in studies of bovine chromaffin cells, pre-exposure to trimetaphan protected against the prolonged blockade of nicotinic currents induced by kappa-bungarotoxin, confirming its role as a competitive nicotinic antagonist. nih.gov These electrophysiological assays, such as patch-clamp recordings, are crucial for measuring the inhibition of action potentials in isolated ganglia.
| Bovine Chromaffin Cells | Protection against kappa-bungarotoxin-induced blockade of nicotinic currents. nih.gov | Confirmation of competitive antagonism at nicotinic receptors. nih.gov |
Receptor binding assays are a key methodological approach to demonstrating competitive antagonism. These assays typically use a radiolabeled ligand that binds to the receptor of interest. nih.gov The ability of an unlabeled compound, such as trimetaphan, to displace the radiolabeled ligand provides a measure of its binding affinity. merckmillipore.com For nAChRs, radiolabeled agonists like 3H-nicotine or [3H]cytisine are often used. drugbank.comresearchgate.net Research has shown that trimetaphan can displace 3H-nicotine from its binding sites in the rat cortex, indicating a direct competition for the receptor. drugbank.com The concentration of trimetaphan required to inhibit the binding of the radioligand by 50% (the IC50 value) can be determined, providing a quantitative measure of its antagonist potency. This method confirms that trimetaphan physically occupies the acetylcholine binding site on the nicotinic receptor.
Structure-Activity Relationship (SAR) Studies of Ganglionic Blocking Agents
The relationship between the chemical structure of a compound and its biological activity is fundamental to understanding its pharmacological profile. For ganglionic blocking agents like Trimetaphan, specific structural features are critical for its antagonistic potency and selectivity.
Influence of Chemical Structure and Stereochemistry on Antagonistic Potency and Selectivity
Trimetaphan is a complex heterocyclic sulfonium (B1226848) compound. nih.gov Its structure features a thienoimidazolidine scaffold with a positively charged sulfonium ion, which is a key element for its activity. This permanent positive charge makes it a quaternary ammonium (B1175870) compound. The structure also includes two benzyl (B1604629) groups.
The potency and action of ganglionic blockers are significantly influenced by their molecular architecture. For many compounds in this class, a critical distance of five to six carbon atoms between cationic centers is considered optimal for effective ganglionic blockade. mhmedical.com The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in drug action as it determines how a molecule interacts with its biological targets, such as receptors and enzymes. mhmedical.comnih.gov The specific shape of a drug molecule allows it to bind effectively to its target site; different enantiomers (mirror-image isomers) of a chiral drug can exhibit significant differences in potency, selectivity, and metabolism. nih.gov While detailed stereochemical studies specifically on Trimetaphan are not extensively documented in the provided results, the principle remains that its specific 3D conformation is integral to its ability to bind to and block nicotinic receptors.
Impact of Molecular Lipophilicity on Peripheral Systemic Activity
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key determinant of its pharmacokinetic properties, including its ability to cross biological membranes. nih.govresearchgate.net Trimetaphan is a sulfonium compound that carries a permanent positive charge. wikipedia.org This charge makes the molecule highly hydrophilic and limits its ability to permeate lipid cell membranes, most notably the blood-brain barrier. wikipedia.orgwikipedia.org
This low lipophilicity is directly responsible for Trimetaphan's peripherally selective action; it acts on the autonomic ganglia outside of the central nervous system (CNS) without producing direct CNS effects. wikipedia.orgwikipedia.org The inability to cross the blood-brain barrier is a defining characteristic of its mechanism and clinical effects. wikipedia.org This contrasts with more lipophilic drugs that can enter the CNS and cause central side effects. researchgate.net The relationship between lipophilicity and metabolic clearance is also significant; a reduction in lipophilicity can lead to reduced metabolic clearance and greater metabolic stability. nih.gov
| Structural Feature | Influence on Activity | Citation |
| Sulfonium Cation | Confers a permanent positive charge, crucial for receptor interaction and limiting membrane permeability. | wikipedia.org |
| Benzyl Groups | Contribute to the overall size and shape of the molecule, influencing binding affinity. | |
| Overall Hydrophilicity | Prevents the molecule from crossing the blood-brain barrier, resulting in peripheral selectivity. | wikipedia.orgwikipedia.org |
Comparative Pharmacological Analyses with Established Ganglionic Blockers
To fully understand Trimetaphan's pharmacological profile, it is useful to compare it with other ganglionic blocking agents, such as Hexamethonium.
Differentiation of Antagonistic Mechanisms (e.g., competitive vs. open-channel block)
Ganglionic blockers can exert their effects through different mechanisms. Trimetaphan acts as a non-depolarizing, competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the autonomic ganglia. wikipedia.orgbioscience.co.uk It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the postsynaptic receptors. nih.govdrugbank.comoup.com Studies on rat parasympathetic ganglion cells have shown that the block produced by Trimetaphan decreases as the concentration of the agonist (like ACh) increases, which is characteristic of competitive antagonism. nih.gov
In contrast, other ganglionic blockers like Hexamethonium function primarily as open-channel blockers. nih.govwikipedia.orgscispace.com Instead of competing with ACh at the binding site, these agents physically obstruct the ion channel pore after it has been opened by the binding of the agonist. wikipedia.orgcdnsciencepub.com This type of block is often voltage-dependent, meaning its effectiveness changes with the membrane potential, and use-dependent, where the block increases with repeated receptor activation. nih.govnih.gov Studies have demonstrated that the blocking action of Hexamethonium increases with hyperpolarization and with increased agonist concentration, supporting the open-channel block mechanism. nih.gov
| Compound | Mechanism of Action | Key Characteristics | Citation |
| Trimetaphan | Competitive Antagonist | Competes with acetylcholine for binding to nicotinic receptors. Blockade is overcome by high agonist concentration. | wikipedia.orgdrugbank.comoup.comnih.gov |
| Hexamethonium | Open-Channel Blocker | Blocks the ion channel pore after it opens. Blockade is often voltage- and use-dependent. | nih.govnih.govwikipedia.org |
Assessment of Potency and Duration of Action in in vitro and ex vivo Autonomic Models
In vitro and ex vivo models are essential for comparing the potency and duration of action of different ganglionic blockers. In studies using dog mesenteric arteries, the antinicotinic potency of Trimetaphan was found to be approximately one-fourth that of Hexamethonium. nih.gov Another study on isolated locust neuronal somata also ranked Hexamethonium as being more potent than Trimetaphan. biologists.com
Trimetaphan is characterized as a short-acting agent. wikipedia.orgbioscience.co.uk Its effects are rapid in onset and decline quickly after administration is ceased. This is a key feature for its use in settings requiring precise and moment-to-moment control of ganglionic blockade. ahajournals.org In contrast, the recovery from the use-dependent block by some open-channel blockers can be very slow in the absence of an agonist. nih.gov
In vitro experiments using guinea pig preparations (hypogastric nerve-vas deferens and phrenic nerve-hemidiaphragm) have been used to determine the relative selectivity of neuromuscular versus ganglionic blockade. One such study calculated the equipotent molar ratio for ganglionic/neuromuscular blockade to be 48 for atracurium (B1203153) and 9.4 for tubocurarine, demonstrating how such models can quantify and compare the specific actions of different blocking agents. nih.gov
In Vivo Models for Investigating Ganglionic Blockade-Induced Physiological Responses
A variety of in vivo models, primarily in animals, are used to study the systemic physiological effects of ganglionic blockade. These models are crucial for understanding how the interruption of autonomic nerve traffic affects cardiovascular and other organ systems.
The spontaneously hypertensive rat (SHR) is one of the most widely studied animal models for human essential hypertension. etsu.edu Studies using SHRs and normotensive Wistar rats have investigated the effects of ganglionic blockers like Hexamethonium on renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP). spandidos-publications.com These experiments show that ganglionic blockade significantly reduces RSNA, MAP, and heart rate, with a greater reduction observed in hypertensive models, reflecting their higher basal sympathetic tone. spandidos-publications.com
Other in vivo models involve the acute administration of ganglionic blockers to conscious, freely moving animals to assess effects on cardiovascular variability and baroreflex function. frontiersin.orgfrontiersin.org For instance, ganglionic blockade with Hexamethonium in mice is used to study the role of the autonomic nervous system in blood pressure regulation under various conditions, such as stress. ahajournals.org
In humans, the administration of Trimetaphan has been used as a model to simulate acute autonomic failure. ahajournals.orgahajournals.orgahajournals.org These studies monitor hemodynamic parameters, plasma catecholamine levels, and responses to other vasoactive drugs in the absence of compensatory autonomic reflexes, providing insight into the direct effects of drugs and the pathophysiology of autonomic dysfunction. ahajournals.orgahajournals.org Such models have demonstrated that ganglionic blockade profoundly suppresses gastrointestinal motility, pupillary function, and saliva production, while significantly lowering plasma norepinephrine (B1679862) levels. ahajournals.org These in vivo models are indispensable for translating the mechanistic understanding of ganglionic blockers into a physiological context.
Cardiocirculatory Dynamics Research in Animal Models
Trimetaphan's primary effect on the cardiovascular system is the induction of vasodilation and a subsequent drop in blood pressure. wikipedia.org This is a direct consequence of the blockade of the sympathetic nervous system's control over blood vessel tone. wikipedia.org Research in animal models has been crucial in elucidating these mechanisms.
Studies in young chimpanzees demonstrated that ganglionic blockade with trimetaphan led to significant decreases in heart rate (22%), cardiac output (35%), and mean arterial pressure (33%). nasa.gov This highlights the predominance of sympathetic activity in maintaining cardiovascular parameters in these animals. nasa.gov In dogs, trimetaphan-induced hypotension was characterized by a reduction in systemic vascular resistance. ahajournals.org
The drug's action leads to peripheral vasodilation, which can cause pooling of blood in the periphery and a decrease in venous return to the heart, consequently reducing cardiac output. ahajournals.org Furthermore, trimetaphan can trigger histamine (B1213489) release, which contributes to its hypotensive effects. wikipedia.org The impact on heart rate can be variable; while a decrease is often observed due to the blockade of cardiac sympathetic ganglia, a reflexive tachycardia might be expected in response to hypotension, though this is often blunted by the ganglionic blockade itself. wikipedia.orgahajournals.org
| Parameter | Effect | Reference |
|---|
Hepatic Energy Metabolism and Perfusion Studies under Induced Hypotension
The deliberate induction of hypotension using trimetaphan has been a valuable technique for studying its effects on organ perfusion and metabolism, particularly in the liver.
In a study on dogs, hypotension induced by trimetaphan was compared to that caused by hemorrhagic shock. portlandpress.com At a mean arterial blood pressure of 60 mmHg, hepatic energy metabolism was well-maintained in the trimetaphan group. portlandpress.com This was in stark contrast to the severe curtailment of hepatic energy metabolism observed in the hemorrhagic hypotension group, despite no significant difference in total hepatic blood flow between the two conditions. portlandpress.com Key indicators of hepatic energy status, such as the arterial ketone body ratio, ATP levels, and total adenine (B156593) nucleotide concentrations, remained near control values during trimetaphan-induced hypotension. portlandpress.com
A crucial finding from this research was the significantly higher portal venous blood flow in the trimetaphan group compared to the hemorrhagic shock model. portlandpress.com This suggests that the maintenance of portal venous blood flow is critical for preserving hepatic energy metabolism and tissue perfusion during controlled hypotension with trimetaphan. portlandpress.com Another study in patients undergoing middle ear surgery found no significant changes in circulating lactate (B86563) during trimetaphan-induced hypotension, further suggesting that tissue oxygenation was adequate. oup.com
| Parameter | Finding | Reference |
|---|
Cerebral Blood Flow Regulation and Autoregulation Research
Trimetaphan has been instrumental in research on the autonomic nervous system's role in regulating cerebral blood flow (CBF) and autoregulation.
Studies in dogs where arterial hypotension was induced to approximately 50 mm Hg mean pressure showed that, unlike sodium nitroprusside which caused a 32% increase in CBF, trimetaphan did not significantly alter cerebral blood flow. nih.gov This suggests that trimetaphan does not directly cause cerebral vasodilation in the same manner as nitroprusside. nih.gov
Research in humans has further explored the role of autonomic control. After ganglionic blockade with trimetaphan, a decrease in CBF velocity was observed. nasa.gov Importantly, the study found that dynamic cerebral autoregulation was altered by the blockade, suggesting that the autonomic nervous system plays a significant, tonic role in the beat-to-beat regulation of cerebral blood flow. nasa.gov Other studies have consistently shown that ganglionic blockade with trimetaphan decreases the capability of cerebral autoregulation to respond to changes in arterial pressure. oup.com This effect has also been observed in long-term diabetic patients, where trimetaphan infusion was used to test for impaired autoregulation. ahajournals.org
| Study Aspect | Observation | Reference |
|---|
Pulmonary Vascular Responses to Ganglionic Blockade
The effects of trimetaphan on the pulmonary vasculature have also been a focus of research, particularly in the context of hypoxic conditions.
Synthesis and Derivatization Strategies for Novel Ganglionic Blocking Agents
The unique structure and mechanism of action of trimetaphan have spurred interest in the synthesis of related compounds and new ganglionic blocking agents. Trimetaphan itself is a sulfonium compound, and its synthesis involves the creation of this positively charged sulfur center.
While detailed industrial synthesis methods are not extensively published, the general approach involves the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative. The quest for new therapeutic agents has led to broader investigations into the synthesis of various autonomic drugs. Patents have been filed that describe methods for synthesizing a range of compounds, including ganglionic blocking agents like mecamylamine (B1216088) and trimetaphan, as part of efforts to develop novel chelators for nuclear imaging and radiotherapy. google.comgoogle.com These synthetic strategies often focus on producing high-purity compounds for therapeutic and diagnostic applications. google.com The development of novel synthetic routes for related compounds, such as triethylenetetramines, also contributes to the broader field of autonomic drug discovery. google.com
Nitroprusside Component: Nitric Oxide Release and Advanced Applications Research
Mechanistic Pathways of Nitric Oxide (NO) Release
The generation of nitric oxide from sodium nitroprusside (SNP) is not a spontaneous process but rather a cascade of reductive events. nih.gov The release of NO is contingent upon the chemical reduction of the nitroprusside anion. nih.gov
A critical step in the bioactivation of nitroprusside involves its interaction with molecules containing sulfhydryl (-SH) groups. nih.govresearchgate.net Endogenous compounds such as cysteine and glutathione (B108866) are pivotal in initiating the release of nitric oxide. nih.govresearchgate.netresearchgate.net The reaction between nitroprusside and these sulfhydryl-containing molecules is a key trigger for its vasodilatory effects. nih.govresearchgate.net This interaction has been a subject of extensive research to elucidate the precise mechanism of NO donation. nih.govresearchgate.netresearchgate.net
The interaction with sulfhydryl compounds initiates an electron-transfer process. nih.govresearchgate.net This is a fundamental step that leads to the formation of a reduced nitroprusside radical, which is a detectable intermediate in the reaction sequence. nih.govresearchgate.net Studies utilizing techniques like electron paramagnetic resonance (EPR) spectroscopy have been instrumental in identifying this radical species. nih.govresearchgate.net The reduction of the nitroprusside anion is a prerequisite for the subsequent liberation of nitric oxide. nih.gov
Following the initial electron transfer and radical formation, the reaction proceeds to form S-nitrosothiols. nih.govresearchgate.net These molecules, such as S-nitrosoglutathione, are considered to be the terminal products of the NO release mechanism and function as important biological reservoirs and transporters of nitric oxide. nih.govresearchgate.netnih.govwikipedia.org S-nitrosothiols can subsequently release NO, thereby propagating its signaling effects. epa.gov This two-step process, involving the initial reduction of nitroprusside followed by the formation of S-nitrosothiols, ensures a more controlled and sustained release of nitric oxide in a biological system. nih.govresearchgate.net
| Key Step | Description | Key Molecules Involved |
| Initiation | Interaction with sulfhydryl groups triggers the process. nih.govresearchgate.net | Cysteine, Glutathione |
| Reduction | An electron-transfer process leads to the formation of a reduced nitroprusside radical. nih.govresearchgate.net | Nitroprusside anion |
| Storage & Transport | Formation of S-nitrosothiols, which act as NO carriers. nih.govresearchgate.netnih.gov | S-nitrosoglutathione |
Nitric Oxide Signaling Cascade in Vascular Biology
Once released, nitric oxide diffuses into vascular smooth muscle cells and initiates a signaling cascade that ultimately leads to vasodilation. patsnap.comcvphysiology.com
Inside the smooth muscle cell, nitric oxide binds to the heme moiety of the enzyme soluble guanylyl cyclase (sGC). cvphysiology.commdpi.com This binding activates sGC, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.comcvphysiology.commdpi.com This leads to a significant increase in intracellular cGMP levels, which acts as a crucial second messenger in this pathway. patsnap.comcvphysiology.com Studies have shown that nitroprusside can stimulate a substantial increase in cGMP accumulation in vascular tissues. researchgate.net
The elevated levels of cGMP lead to the activation of cGMP-dependent protein kinase, also known as protein kinase G (PKG). patsnap.comwikipedia.orgyoutube.com PKG is a serine/threonine-specific protein kinase that phosphorylates various downstream target proteins within the smooth muscle cell. wikipedia.orgphysiology.orgphysiology.org This phosphorylation cascade results in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation. patsnap.comphysiology.orgahajournals.org
| Component | Function |
| Nitric Oxide (NO) | Diffuses into smooth muscle cells and activates soluble guanylyl cyclase. patsnap.comcvphysiology.com |
| Soluble Guanylyl Cyclase (sGC) | Enzyme that, when activated by NO, converts GTP to cGMP. patsnap.comcvphysiology.commdpi.com |
| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates Protein Kinase G. patsnap.comcvphysiology.com |
| Protein Kinase G (PKG) | Phosphorylates downstream proteins, leading to smooth muscle relaxation. patsnap.comwikipedia.orgyoutube.com |
Regulation of Calcium Ion Movement in Vascular Smooth Muscle Cells
The vasodilatory effect of the nitroprusside component is fundamentally linked to its modulation of intracellular calcium ion (Ca²⁺) concentrations in vascular smooth muscle cells. Upon administration, nitroprusside releases nitric oxide (NO), which diffuses into these cells and initiates a signaling cascade. patsnap.comdrugbank.com NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.comdroracle.ainih.gov
The subsequent increase in cGMP levels activates protein kinase G (PKG). patsnap.com PKG influences intracellular calcium levels through multiple mechanisms. It enhances the reuptake of Ca²⁺ into the sarcoplasmic reticulum, an intracellular storage site, and promotes the opening of calcium-activated potassium channels. patsnap.com This reduction in cytosolic Ca²⁺ prevents it from binding to calmodulin, a key step in the muscle contraction pathway. drugbank.com This ultimately leads to the dephosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle fibers and vasodilation. patsnap.com
Furthermore, studies have shown that nitroprusside can directly interfere with the influx of calcium. It inhibits the contractile response of calcium-depleted, depolarized rat aorta to extracellular calcium and, like verapamil, inhibits the increased uptake of ⁴⁵Ca²⁺ in rabbit aorta stimulated by potassium. nih.gov Research using patch-clamp techniques on rabbit pulmonary arterial cells revealed that nitroprusside suppresses the peak inward current through high-threshold, dihydropyridine-sensitive Ca²⁺ channels. bohrium.comnih.gov A 1 μM concentration of nitroprusside was found to suppress this current by approximately 45%. bohrium.comnih.gov
| Mechanism | Key Molecules Involved | Effect on Calcium (Ca²⁺) | Overall Outcome |
|---|---|---|---|
| cGMP-Mediated Pathway | Nitric Oxide (NO), Soluble Guanylate Cyclase (sGC), cGMP, Protein Kinase G (PKG) | Decreases intracellular Ca²⁺ by enhancing reuptake into sarcoplasmic reticulum. patsnap.com | Vascular smooth muscle relaxation. drugbank.com |
| Ion Channel Modulation | Voltage-gated Ca²⁺ channels, Calcium-activated K⁺ channels | Inhibits Ca²⁺ influx; Promotes K⁺ efflux leading to hyperpolarization. patsnap.comnih.govbohrium.com | Vasodilation. |
Advanced Spectroscopic and Analytical Methodologies for NO Release Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a primary technique for detecting and studying paramagnetic species, which are molecules containing one or more unpaired electrons. nih.govyoutube.com This makes it an ideal method for the direct detection of free radicals like nitric oxide. youtube.comnih.gov However, directly observing NO in complex biological environments is challenging due to its reactive nature and short lifetime. nih.govmdpi.com
To overcome this, a technique known as "spin-trapping" is widely employed. mdpi.com This method involves using a "spin trap," a diamagnetic compound that reacts with the transient radical (NO) to form a much more stable paramagnetic product, known as a spin adduct. nih.govmdpi.com This stable adduct can then be readily detected and characterized by EPR. Iron-dithiocarbamate complexes, such as Fe(II)-N-methyl-d-glucamine dithiocarbamate (B8719985) (Fe(MGD)₂), are frequently used as spin traps for NO, forming stable adducts that produce a distinct EPR signal. mdpi.com
EPR spectroscopy offers significant advantages for studying NO release. Its specificity for paramagnetic species allows for detection in optically opaque and turbid biological samples, such as tissues and cells, without interference from diamagnetic molecules. nih.govresearchgate.net Additionally, by using nitrogen isotopes (¹⁵N), researchers can trace the origin of the detected NO, confirming its source from the administered compound. nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are analytical techniques that provide complementary information for studying NO release and identifying related chemical species.
UV-Vis Spectroscopy operates in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. mrclab.com It measures the absorption of light resulting from electronic transitions within a molecule. mrclab.com This technique is particularly useful for the quantitative analysis of compounds that absorb light, including nitric oxide. insight-analytical.comscience-softcon.de For instance, the absorption of UV radiation by NO can be measured to determine its concentration, making it valuable for monitoring NO levels in various applications. insight-analytical.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mrclab.com The resulting IR spectrum provides a "fingerprint" of the molecule, revealing information about its functional groups and structure. mrclab.com IR spectroscopy can be used to identify NO and its reaction products, such as nitrogen dioxide (NO₂) or nitrous oxide (N₂O), by detecting their characteristic vibrational frequencies. dtic.milnih.gov This method is crucial for understanding the chemical transformations that occur following the release of NO from a donor compound.
| Spectroscopic Method | Principle of Detection | Information Provided | Application in NO Studies |
|---|---|---|---|
| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons in paramagnetic species. nih.gov | Detection and quantification of free radicals. nih.gov | Directly detects NO radicals, often via spin-trapping. mdpi.com |
| Ultraviolet-Visible (UV-Vis) | Measures absorption of UV-Vis light due to electronic transitions. mrclab.com | Quantitative analysis and concentration of light-absorbing species. mrclab.com | Quantifies NO concentration in gas or solution phases. insight-analytical.com |
| Infrared (IR) | Measures absorption of IR radiation due to molecular vibrations. mrclab.com | Identification of functional groups and molecular structure. mrclab.com | Identifies NO and its various oxidation/reaction products. dtic.milnih.gov |
Nitric Oxide in Physiological and Pathophysiological Research Models
Ischemia-reperfusion (I/R) injury is a complex phenomenon where tissue damage occurs upon the restoration of blood flow after a period of ischemia. Nitric oxide plays a dual, concentration-dependent role in this process. oup.comoup.com
At low concentrations, NO is generally considered protective. researcher.life The administration of NO donors prior to ischemia or at the time of reperfusion can protect against I/R injury. oup.comoup.comnih.gov This protective effect is attributed to several mechanisms. NO can act as a potent anti-inflammatory agent by suppressing the expression of inflammatory proteins and preventing the infiltration of inflammatory cells like neutrophils into the ischemic tissue. nih.gov Additionally, NO functions as a free radical scavenger, capable of reacting with superoxide (B77818) radicals. nih.gov This antioxidant effect helps to mitigate the oxidative stress that is a hallmark of reperfusion injury. nih.gov
Conversely, high concentrations of NO can be detrimental. oup.comoup.com During reperfusion, a massive burst of NO can be produced by inducible nitric oxide synthase (iNOS). researcher.life This excess NO can react with superoxide to form peroxynitrite, a highly reactive and damaging oxidant that contributes to cellular injury and death. researcher.life Thus, the role of NO in I/R injury is a delicate balance between its protective and harmful effects, which is critically dependent on its concentration, timing, and location of release.
In the central nervous system (CNS), nitric oxide functions as an atypical neurotransmitter and neuromodulator, playing a key role in a wide range of physiological processes. nih.govresearchgate.net Unlike classical neurotransmitters, NO is a gas that can freely diffuse across cell membranes to act on nearby cells, primarily through the activation of soluble guanylate cyclase and subsequent cGMP production. nih.govresearchgate.net
One area of significant research is the role of NO in regulating hormone secretion from the hypothalamus and pituitary gland. Specifically, NO has been implicated in the control of vasopressin, a hormone critical for water balance. nih.gov The enzyme responsible for producing NO, nitric oxide synthase (NOS), is found in key hypothalamic regions like the supraoptic and paraventricular nuclei, as well as in the posterior pituitary where vasopressin is released. nih.gov NOS has even been found co-localized within some vasopressin-producing neurons. nih.gov
While experimental results have been variable, a prominent working hypothesis is that NO serves as an inhibitory neuromodulator for vasopressin secretion. nih.gov Studies have shown that blocking NO synthesis can lead to an increase in vasopressin secretion, while the application of NO donors often has an inhibitory effect. nih.gov This suggests that NO is part of a local feedback mechanism within the hypothalamus and pituitary to finely tune hormone release in response to physiological stimuli like dehydration or changes in salt balance. nih.gov
Investigation of Iron Donation to Cells and Potential Oxidative Stress Mechanisms
Research into the biological activities of sodium nitroprusside (SNP) has revealed that its effects extend beyond the release of nitric oxide. Studies have investigated the role of the iron component of the nitroprusside complex in cellular processes.
Iron Moiety and Mineralization Inhibition: In a notable study using a cell culture system, it was discovered that the iron moiety, rather than the nitric oxide released from sodium nitroprusside, is responsible for inhibiting mineralization. The investigation demonstrated that other NO donors did not inhibit mineralization, and NO scavengers failed to counteract the inhibitory effect of SNP. Conversely, the iron chelator deferoxamine (B1203445) was able to antagonize the inhibition. Further experiments confirmed that ammonium (B1175870) iron sulfate (B86663) could inhibit mineralization in a dose-dependent manner and that iron ions were indeed detected in the cell culture medium following the introduction of SNP. This suggests a direct role for the donated iron in cellular pathways affecting mineralization.
Modulation of Oxidative Stress: The application of sodium nitroprusside has also been linked to the modulation of oxidative stress markers in biological systems. In studies on plants under drought stress, the application of SNP was found to reduce levels of malondialdehyde (MDA) and hydrogen peroxide (H₂O₂), which are indicators of oxidative damage. While the primary focus of these studies is often the role of NO as a signaling molecule in stress response, the release of iron from the nitroprusside complex could also influence cellular redox states. Iron is a critical component of many enzymes involved in oxidative stress management but can also participate in Fenton-type reactions that generate reactive oxygen species. Therefore, the donation of iron by nitroprusside could be a contributing factor to the observed effects on oxidative stress, representing a complex interplay between the actions of NO and the iron ion itself.
Table 1: Investigated Biological Effects of Nitroprusside Components
| Component | Observed Effect | Experimental Finding | Potential Mechanism |
|---|---|---|---|
| Iron (Fe) Moiety | Inhibition of Mineralization | Iron ions detected in cell culture; effect antagonized by iron chelator. | Direct interference with cellular mineralization pathways. |
| Nitroprusside Complex (SNP) | Reduction of Oxidative Stress Markers (in plants) | Decreased levels of H₂O₂ and malondialdehyde (MDA). | Combined effect of NO signaling and potential influence of donated iron on cellular redox balance. |
Inorganic Chemistry and Materials Science of Nitroprusside Complexes
The ability of the nitroprusside ion to form coordination polymers with various transition metals has led to a rich field of study in inorganic and materials chemistry. These materials exhibit a wide range of structural diversity and interesting physical properties.
The synthesis of transition metal nitroprussides often involves precipitation reactions between an aqueous solution of sodium nitroprusside and a salt of the desired transition metal. The specific properties of the resulting material are highly dependent on the synthetic route.
Cobalt Nitroprusside (CoNP): Nanoparticles of cobalt nitroprusside have been synthesized using methods such as drop-by-drop addition, sonication, and bulk mixing. Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the nitrosyl (NO) and cyanide (CN) groups, while X-ray diffraction (XRD) is used to analyze the crystal structure and particle size. Scanning electron microscopy (SEM) reveals the surface morphology of the synthesized nanoparticles.
Nickel Nitroprusside (NiNP): Nickel nitroprusside complexes have been prepared through simple procedures like drop-by-drop and bulk mixing methods. Characterization via SEM, XRD, and IR spectroscopy is used to compare the morphology, particle size, and functional groups of the materials produced by different methods. FTIR spectra for NiNP show characteristic peaks for nitrosyl, cyanide, and hydroxyl groups, indicating the compound is hydrated.
Copper Nitroprusside (CuNP): Copper nitroprusside nanoparticles have been successfully synthesized using solvents like deionized water and formamide. Facile synthesis of copper nitroprusside chitosan (B1678972) nanocomposites has also been achieved through chemical coprecipitation. Characterization techniques include FTIR, XRD, UV-Vis spectroscopy, SEM, and energy-dispersive X-ray spectroscopy (EDX) to analyze the material's composition, structure, and morphology.
Table 2: Synthesis and Characterization of Transition Metal Nitroprussides
| Compound | Synthesis Methods | Characterization Techniques |
|---|---|---|
| Cobalt Nitroprusside | Drop-by-drop, Sonication, Bulk mixing | FTIR, XRD, SEM, Cyclic Voltammetry |
| Nickel Nitroprusside | Drop-by-drop, Bulk mixing | SEM, XRD, IR Spectroscopy |
| Copper Nitroprusside | Precipitation in water/formamide, Chemical coprecipitation | FTIR, XRD, UV-Vis, SEM, EDX |
Transition metal nitroprussides form a family of coordination polymers that can crystallize in various frameworks, including 3D, 2D, 1D, and 0D structures. The final crystal structure is influenced by the preparative method, the nature of the metal, and the degree of hydration.
The stable phases of divalent transition metal nitroprussides typically belong to one of two main crystal structures:
Orthorhombic (Pnma space group): This structure is common for nitroprussides of manganese (Mn²⁺), iron (Fe²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).
Cubic (Fm3m space group): This structure is characteristic of cobalt (Co²⁺) and nickel (Ni²⁺) nitroprussides.
These materials are generally stable at temperatures above 160 °C. A key solid-state property of these compounds is their microporous nature. The accessibility of the pores within these structures has been evaluated through the adsorption of various molecules. While pores in both orthorhombic and cubic structures are accessible to water and carbon dioxide, they have been found to be inaccessible to nitrogen at low temperatures. This selective adsorption behavior is attributed to the strong polarizing effect of the nitrosyl (NO) ligand, which can distort the local iron environment and reduce the effective size of the pore windows.
The integration of the nitroprusside anion into hybrid inorganic-organic frameworks has emerged as a promising route to developing advanced functional materials with tunable properties. These materials often exhibit responsiveness to external stimuli like light and temperature.
Water Harvesting and Sorption Cooling: The microporous nature of transition metal nitroprussides and the accessibility of their pores to water molecules suggest their potential for applications in water harvesting and sorption cooling. These applications rely on materials that can efficiently adsorb and desorb water vapor. The inherent porosity and the interaction of water with the framework of nitroprusside complexes make them interesting candidates for further research in these areas, although specific applications have not been extensively documented.
Photo-responsive Materials: The photochemistry of the nitroprusside ion, dominated by light-induced electronic transitions involving the nitrosyl group, is a key feature in the design of photo-responsive materials. Irradiation can lead to the formation of long-lived metastable states, which can alter the material's physical properties.
Hybrid Materials: By assembling the nitroprusside ion with polar organic cations, researchers have created hybrid materials that exhibit properties like light-tunable ferroelectricity.
Switchable Properties: Nitroprusside-based organic-inorganic hybrids have been shown to display thermo-responsive switching behaviors, including unusual thermal expansion and nonlinear optical switching. Photoisomerization has been achieved in solid-state hybrid ferroelectrics, allowing for photo-switching between different states. These properties are being explored for potential use in information storage, sensors, and actuators.
Integrated Research on Trimetaphan Nitroprusside Mixture/co Administration : Interplay and Combined Effects
Investigation of Combined Pharmacological Interactions
The interaction between trimetaphan and sodium nitroprusside is a complex interplay of synergistic and antagonistic effects that modulate the autonomic nervous system's control over cardiovascular parameters. This combination capitalizes on their different sites of action to produce a more desirable and controllable hypotensive state than can be achieved with either agent alone.
Synergistic or Antagonistic Modulation of Autonomic Ganglionic Blockade and Vasodilation
Research has demonstrated that trimetaphan and sodium nitroprusside interact synergistically to lower blood pressure. nih.gov The ganglionic blockade by trimetaphan, which inhibits neurotransmission in both sympathetic and parasympathetic ganglia, effectively blunts the body's primary reflex mechanism to counter a drop in blood pressure. This prevents the compensatory tachycardia and increased cardiac output that often accompany the use of potent vasodilators like nitroprusside.
However, their interaction is not purely synergistic. Studies in animal models have revealed an antagonistic relationship concerning their effects on heart rate (HR) and reflex sympathetic nerve activity. nih.gov When administered alone, sodium nitroprusside causes a significant reflex increase in both HR and renal sympathetic nerve activity (RSNA) as the baroreflex system attempts to compensate for the vasodilation. nih.gov Conversely, trimetaphan, by its nature as a ganglionic blocker, decreases RSNA. nih.gov
When combined, these opposing effects lead to a more stable hemodynamic profile. The trimetaphan component antagonizes the nitroprusside-induced reflex tachycardia and sympathetic activation. nih.gov The degree of this antagonism is dependent on the ratio of the two drugs. Investigations have found that specific ratios of sodium nitroprusside to trimethaphan (B611479) can be optimized to produce profound hypotension with minimal changes in heart rate and stable reflex sympathetic nerve activity. nih.gov For instance, studies in mongrel dogs indicated that SNP-to-trimethaphan ratios between 1:2.5 and 1:5 were most effective at stabilizing RSNA during induced hypotension. nih.gov
Elucidation of Molecular Cross-Talk between Nicotinic Receptor Pathways and NO-cGMP Signaling
The molecular interplay between trimetaphan and sodium nitroprusside occurs at two distinct points in the cardiovascular control pathway.
Trimetaphan and Nicotinic Receptor Pathways: Trimetaphan functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. By blocking these receptors, it prevents acetylcholine released from preganglionic neurons from stimulating postganglionic neurons. This interruption of the signal transmission effectively isolates the cardiovascular system from central autonomic commands, leading to a reduction in both sympathetic tone (causing vasodilation and decreased cardiac contractility) and parasympathetic tone.
Sodium Nitroprusside and NO-cGMP Signaling: Sodium nitroprusside's mechanism is independent of autonomic receptors. It is a prodrug that spontaneously releases nitric oxide (NO) upon entering the bloodstream. NO, a potent signaling molecule, diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation of both arteries and veins.
Molecular Cross-Talk: The "cross-talk" between these pathways is largely indirect but critically important. The ganglionic blockade by trimetaphan prevents the baroreflex-mediated surge in sympathetic outflow that would normally be triggered by nitroprusside-induced hypotension. On a molecular level, this means that the nicotinic receptor blockade prevents the release of norepinephrine (B1679862) at the neuro-effector junctions of the vasculature and heart. This lack of norepinephrine release prevents the activation of adrenergic receptors on smooth muscle and cardiac cells, which would otherwise oppose the vasodilatory and cardiac-slowing effects. Therefore, the NO-cGMP pathway initiated by nitroprusside can exert its vasodilatory effect without being counteracted by a sympathetically driven increase in vascular tone and heart rate.
Advanced In Vivo and Ex Vivo Research Methodologies for Combined Agent Studies
To dissect the complex interactions of the trimetaphan-nitroprusside combination, researchers have employed a range of sophisticated in vivo and ex vivo methodologies. These techniques allow for a detailed examination of the hemodynamic, metabolic, and organ-specific effects of the combined drug administration.
Comparative Hemodynamic Profiling of Mixture versus Individual Components in Animal Models
A cornerstone of research into this drug combination has been the use of anesthetized animal models, such as dogs and greyhounds, to perform detailed hemodynamic profiling. nih.govnih.gov These in vivo studies are designed to compare the effects of the drug mixture against each component administered individually.
In a typical experimental setup, animals are instrumented to continuously monitor key cardiovascular parameters. Electromagnetic flowmeters are placed on major arteries (e.g., femoral, renal, coronary, mesenteric) to measure regional blood flow, while catheters are inserted to record arterial blood pressure, central venous pressure, and cardiac output. nih.govnih.gov
One key study investigated various ratios of a sodium nitroprusside (SNP) and trimethaphan mixture in mongrel dogs, comparing the outcomes to SNP and trimethaphan alone. nih.gov The primary endpoint was the induction of a stable mean arterial pressure of 75 ± 5 mm Hg. nih.gov The results provided a clear comparative profile, as summarized in the table below.
| Agent(s) | Effect on Mean Arterial Pressure | Effect on Heart Rate (HR) | Effect on Renal Sympathetic Nerve Activity (RSNA) |
| Sodium Nitroprusside (SNP) alone | Hypotension | Significant Increase (163% ± 14.5%) | Significant Increase (222% ± 24%) |
| Trimetaphan alone | Hypotension | Not specified as a primary outcome | Significant Decrease (11.6% ± 4.5%) |
| SNP-Trimetaphan Mixture | Synergistic Hypotension | Increase, but less than SNP alone (positively correlated with SNP ratio) | Increase, but less than SNP alone (positively correlated with SNP ratio) |
These studies have been crucial in demonstrating that while both drugs are hypotensive, their combination allows for the attenuation of reflex tachycardia and sympathetic activation, effects that are clearly visible when compared to the administration of nitroprusside alone. nih.gov Furthermore, studies have also compared the effects on myocardial oxygen consumption, showing that nitroprusside alone causes hyperperfusion of the heart, whereas trimethaphan can increase myocardial oxygen consumption. nih.gov
Assessment of Metabolic and Endocrine Responses under Combined Agent-Induced Physiological States
The profound physiological changes induced by controlled hypotension necessitate an understanding of the corresponding metabolic and endocrine responses. Research in this area has focused on key hormones and metabolites that regulate and reflect the body's response to stress and altered perfusion.
Studies have been conducted to measure the catecholamine (epinephrine and norepinephrine) and renin-angiotensin system responses during hypotension induced by either sodium nitroprusside or trimethaphan. nih.gov These investigations typically involve taking serial blood samples from patients or animal models before, during, and after the induction of hypotension to measure plasma levels of these hormones.
One comparative study found differences in the endocrine response to each agent when used alone. nih.govjst.go.jp Such studies provide insight into how each drug interacts with the sympathetic-adrenal axis and the renin-angiotensin-aldosterone system. For instance, the potent vasodilation from nitroprusside would be expected to provoke a strong counter-regulatory release of renin and catecholamines, while the ganglionic blockade from trimethaphan would be expected to suppress this response. While data on the combined mixture is less prevalent, the findings from individual agent studies allow for informed predictions about the mixture's profile, suggesting that the trimethaphan component would likely blunt the endocrine surge typically associated with nitroprusside.
The following table summarizes the expected individual endocrine responses during induced hypotension:
| Hormone | Response to Sodium Nitroprusside | Response to Trimetaphan |
| Norepinephrine | Increased | Blunted/Decreased |
| Epinephrine | Increased | Blunted/Decreased |
| Renin | Increased | Blunted/Decreased |
| Angiotensin II | Increased | Blunted/Decreased |
Metabolic responses have also been assessed by measuring blood concentrations of lactate (B86563) and pyruvate, which can indicate tissue hypoxia and a shift to anaerobic metabolism. Studies comparing trimethaphan and nitroprusside have found no significant differences in these metabolites between the groups, suggesting that, under controlled conditions, widespread tissue hypoxia is not an inevitable consequence of the induced hypotension achieved with either agent.
Concurrent Monitoring of Multiple Physiological Parameters (e.g., blood flow, organ perfusion)
A critical aspect of evaluating hypotensive agents is ensuring that while systemic blood pressure is lowered, perfusion to vital organs is maintained. Advanced research methodologies involve the simultaneous monitoring of multiple physiological parameters to create a comprehensive picture of the drug combination's effects.
In animal models, this has been achieved by placing electromagnetic or Doppler flow probes on various arteries to measure real-time blood flow to different organs. For example, studies have concurrently monitored blood flow to the renal, coronary, mesenteric, and femoral arteries. nih.govnih.gov This allows researchers to determine if the drug combination causes a redistribution of cardiac output. For instance, it has been shown that with the SNP-trimethaphan mixture, renal artery blood flow can be well maintained across various ratios, a crucial finding for the safety of the technique. nih.gov In contrast, studies comparing the individual agents have shown that trimethaphan can decrease renal blood flow while nitroprusside may maintain or increase it. nih.gov Similarly, effects on cerebral blood flow have been investigated, with studies in rhesus monkeys suggesting that trimethaphan may preserve cerebral blood flow better than nitroprusside during moderate hypotension. nih.gov
In addition to direct blood flow measurement, techniques to assess the microcirculation and tissue oxygenation, such as laser Doppler flowmetry and cortical oxygen tension probes, can be employed to provide a more granular view of organ perfusion. The concurrent recording of renal sympathetic nerve activity (RSNA) alongside hemodynamic parameters in animal studies provides a direct link between the drug's effect on the central nervous system and its peripheral vascular consequences. nih.gov This multi-parameter approach is essential for a thorough understanding of the integrated physiological response to the co-administration of trimetaphan and nitroprusside.
Analytical Studies of Metabolite Dynamics in Multi-Component Systems
Research on Cyanide Metabolite Generation and Sequestration in the Presence of Trimetaphan
Sodium nitroprusside, a potent vasodilator, exerts its therapeutic effect through the release of nitric oxide (NO). However, its metabolism also liberates cyanide ions (CN⁻), which can lead to toxicity if the rate of release exceeds the body's capacity for detoxification. The primary endogenous pathway for cyanide detoxification is its conversion to the less toxic thiocyanate (B1210189) (SCN⁻), a reaction catalyzed by the enzyme rhodanese in the presence of a sulfur donor.
Clinical research has investigated the impact of co-administering trimetaphan with sodium nitroprusside on the dynamics of cyanide generation. A comparative study involving patients undergoing induced hypotension for major orthopedic procedures provided significant insights into the effect of this combination on cyanide and thiocyanate blood levels. In this study, one group of patients received sodium nitroprusside alone, while a second group received a mixture of sodium nitroprusside and trimetaphan camsylate.
The findings from this research indicated a substantial difference in the accumulation of cyanide in the two groups. After four hours of induced hypotension, the whole blood cyanide level in patients receiving only sodium nitroprusside rose significantly more than in those receiving the combination therapy. Specifically, the mean cyanide concentration in the sodium nitroprusside group increased to 96.6 µg/dl, whereas in the group receiving the mixture, the mean concentration only reached 22.7 µg/dl. nih.gov This suggests that the presence of trimetaphan in the infusion may lead to a reduction in the generation or an enhancement in the sequestration and subsequent detoxification of cyanide.
The following table summarizes the key findings from the comparative study on cyanide and thiocyanate concentrations after four hours of induced hypotension with sodium nitroprusside alone versus a mixture with trimetaphan.
| Group | Initial Whole Blood Cyanide (µg/dl) | Final Whole Blood Cyanide (µg/dl) |
| Sodium Nitroprusside Alone | 3.5 ± 1.1 | 96.6 ± 14.0 |
| Sodium Nitroprusside + Trimetaphan | 3.7 ± 1.1 | 22.7 ± 4.2 |
While the study demonstrates a clear reduction in cyanide levels with the co-administration of trimetaphan, the precise mechanism of this effect beyond the dose-sparing action of sodium nitroprusside is not fully elucidated in the available literature. It is plausible that trimetaphan may have some influence on the metabolic pathways of cyanide, although direct evidence of trimetaphan acting as a cyanide sequestering agent or directly modulating the activity of enzymes like rhodanese is not provided in the referenced studies. The primary mechanism for the reduced cyanide accumulation appears to be the synergistic hypotensive effect, which allows for a lower dosage of sodium nitroprusside.
Emerging Research Frontiers and Methodological Innovations for Trimetaphan Nitroprusside
Exploration of Novel Delivery Systems for Controlled Release and Targeted Action
The distinct mechanisms and rapid action of trimethaphan (B611479) and sodium nitroprusside necessitate precise control over their delivery to optimize therapeutic outcomes. Current research is exploring sophisticated drug delivery platforms, particularly for SNP, that could be adapted for a combination product to ensure synchronized pharmacokinetics and targeted activity.
One promising avenue is the use of nanoparticle-based carriers. For instance, silica (B1680970) nanoparticles have been investigated as a vehicle for sodium nitroprusside. ufc.br A key challenge with SNP is the release of toxic cyanide ions during its metabolism. drugbank.compatsnap.com Research has shown that anchoring SNP to mesoporous silica nanoparticles can achieve efficient nitric oxide (NO) release while retaining a significant portion of the cyanide, potentially offering a safer delivery method. ufc.br Another study demonstrated that such nanoparticles had similar efficacy in vasodilation and activation of the sGC-PKG-VASP pathway compared to SNP alone but with markedly lower cytotoxicity. ufc.br
Liposomal technology represents another major frontier for advanced drug delivery. rsc.orgsemanticscholar.org Liposomes, which are nano-sized vesicles made of lipids, can encapsulate drugs to control their release, prolong their half-life, and potentially target them to specific sites. rsc.org For a combination of trimethaphan and SNP, a dual-carrier liposomal system could theoretically be designed. Such a system would need to address the different physicochemical properties of the two drugs—a hydrophilic NO donor and a ganglionic blocker—to ensure simultaneous and controlled release at the site of action, such as the vascular smooth muscle and autonomic ganglia. The fluidity and surface chemistry of liposomes can be modified to achieve optimal binding and delivery. rsc.org
These advanced delivery systems offer the potential to maintain a stable therapeutic window, reduce the required doses of each drug, and minimize systemic side effects, representing a significant methodological leap in the administration of this drug combination.
Computational Modeling and Simulation of Multi-Drug Pharmacodynamics and Pharmacokinetic Interactions
Computational modeling provides a powerful in silico tool to dissect the complex interplay between trimethaphan and sodium nitroprusside. Physiologically based pharmacokinetic (PBPK) modeling, in particular, is emerging as a critical methodology for predicting drug-drug interactions (DDIs) and understanding their systemic effects. nih.govnih.govmdpi.com
A PBPK model for the trimethaphan-SNP combination would integrate physiological data with drug-specific parameters to simulate their absorption, distribution, metabolism, and excretion. nih.gov Such models can be structured as compartments representing different organs connected by blood circulation, allowing for the prediction of drug concentrations over time in various tissues. nih.gov For this specific combination, the model would need to incorporate:
Individual Drug Models : Separate PBPK models for trimethaphan and SNP would be developed first. A computational model for the hemodynamic effects of SNP has already been described, which includes parameters for onset time, clearance rates, and its effects on stroke volume and arterial pressure. researchgate.netnih.gov
Interaction Module : The model would simulate the synergistic interaction on blood pressure and the antagonistic effects on heart rate and sympathetic reflexes.
Metabolic Pathways : The model must account for SNP metabolism into nitric oxide and cyanide, and the subsequent detoxification of cyanide in the liver, to predict potential toxicity. drugbank.commedscape.com
By simulating different scenarios, PBPK models can help optimize dosing ratios and infusion rates to achieve the desired hypotensive effect while minimizing adverse reactions like reflex tachycardia or potential cyanide accumulation. nih.gov Furthermore, computational fluid dynamics models can simulate NO release, transport, and interaction with reactive oxygen species in the microcirculation, providing a granular view of the pharmacodynamic effects at the tissue level. uark.edu
| Modeling Approach | Application to Trimetaphan-SNP Combination | Key Parameters |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predict drug concentrations in various organs, simulate drug-drug interactions, and assess the impact of patient-specific factors (e.g., renal or hepatic function). | Organ blood flow, tissue volumes, drug metabolism rates (CYP enzymes), drug transporter activity, protein binding. |
| Hemodynamic Modeling | Simulate the integrated cardiovascular response to the drug combination, including effects on mean arterial pressure, cardiac output, and vascular resistance. | Arterial/venous vasodilation, stroke volume effects, heart rate response, baroreflex sensitivity. researchgate.netnih.gov |
| Computational Fluid Dynamics (CFD) | Model the localized release and diffusion of Nitric Oxide (NO) from SNP in the vasculature and its interaction with vascular smooth muscle cells. | Blood flow velocity, vessel geometry, NO diffusion coefficient, NO reaction rates. uark.edu |
Development of Advanced In Vitro Organ-on-a-Chip or Microfluidic Systems for Complex Interaction Studies
Organ-on-a-chip (OoC) and other microfluidic systems offer a revolutionary platform for studying drug effects by mimicking the complex microenvironments of human organs in vitro. caareusa.org These devices are particularly well-suited for investigating the multifaceted interactions of the trimethaphan-SNP combination, bridging the gap between simple cell cultures and whole-organism studies. semanticscholar.orgtandfonline.com
A "Vessel-on-a-Chip" platform could be used to model the primary site of action for both drugs. caareusa.orgnih.govmdpi.com These chips feature microfluidic channels lined with endothelial cells and vascular smooth muscle cells, recreating the structure of a blood vessel. frontiersin.orgnih.gov Such a system would allow researchers to:
Observe the direct vasodilatory effect of SNP on smooth muscle cells.
Assess the impact of trimethaphan's ganglionic blockade on neuro-vascular signaling.
Study the combined effect on vascular tone and barrier function under controlled hemodynamic flow. mdpi.com
To capture the systemic nature of the drug interaction, a multi-organ-chip approach would be even more powerful. tandfonline.comnih.gov A system integrating cardiac, vascular, and liver components could provide comprehensive insights:
Heart-on-a-Chip : Would allow for the study of reflex tachycardia, a key antagonistic effect of the drug combination, by measuring changes in cardiomyocyte beat rate and contractility. researchgate.netnih.gov
Liver-on-a-Chip : Could be used to investigate the metabolism of SNP and the potential for cyanide-induced hepatotoxicity. semanticscholar.org
Integrated System : A linked heart-liver-vascular chip could model the complete pharmacodynamic and pharmacokinetic profile, showing how liver metabolism affects the drug's impact on the cardiovascular components and revealing complex inter-organ communication. semanticscholar.orgnih.govresearchgate.net
These advanced in vitro models provide a human-relevant platform for mechanistic studies and toxicity screening that is not possible with traditional methods. frontiersin.org
Investigation of Potential Novel Molecular Targets or Off-Target Interactions in the Context of Combined Administration
The primary mechanism of trimethaphan is competitive blockade of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia, which interrupts both sympathetic and parasympathetic signaling. nih.gov Sodium nitroprusside acts as a prodrug that spontaneously releases nitric oxide (NO). patsnap.commedchemexpress.com NO then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation. drugbank.compatsnap.comwikipedia.org
However, the components have effects beyond these primary targets. For example, some research indicates that SNP can inhibit the activation of hypoxia-inducible factor 1 (HIF-1), a key transcription factor in cellular adaptation to low oxygen, through a mechanism that is not dependent on the NO-sGC pathway. drugbank.com The NO released by SNP can also have widespread biological effects, including post-translational modification of proteins and, at high concentrations, induction of oxidative stress and activation of cell death pathways like the p38 signaling pathway. nih.gov
The most significant interactions arise from the interplay between their primary mechanisms on the cardiovascular system. The ganglionic blockade from trimethaphan blunts the baroreceptor reflex, which would normally cause significant reflex tachycardia in response to the potent vasodilation induced by SNP. This interaction is a key rationale for their combined use.
The following table summarizes the distinct and interactive effects of the two compounds:
| Feature | Trimetaphan | Sodium Nitroprusside (SNP) | Combined Effect/Interaction |
| Primary Molecular Target | Nicotinic acetylcholine receptors in autonomic ganglia nih.gov | Soluble guanylyl cyclase (sGC) via NO release drugbank.compatsnap.com | Dual-target action on autonomic signaling and direct vascular relaxation. |
| Primary Pharmacological Action | Ganglionic blockade | Arterial and venous vasodilation wikipedia.orglitfl.com | Synergistic, potent hypotension. |
| Effect on Heart Rate | Tachycardia (by blocking parasympathetic tone) | Reflex tachycardia (due to vasodilation) | Antagonistic interaction; trimethaphan blunts the SNP-induced reflex tachycardia. |
| Effect on Sympathetic Outflow | Decreased | Reflex increase | Trimetaphan's primary action directly counteracts the reflex sympathetic activation caused by SNP. |
| Potential Off-Target/Secondary Effects | Neuromuscular blockade (at high doses) litfl.com | Inhibition of HIF-1 activation drugbank.com; Cyanide release during metabolism drugbank.com; p38 pathway activation nih.gov | The combination may modulate these effects, but this is an area requiring further investigation. |
Investigating these interactions with modern genetic and proteomic tools could reveal novel molecular pathways affected by the combined therapy, potentially identifying new biomarkers for efficacy or toxicity and paving the way for more refined therapeutic strategies. nih.gov
Q & A
Q. How can long-term neurocognitive outcomes be assessed post-trimatephan nitroprusside-induced hypotension?
- Methodological Answer : Longitudinal cohort studies with neuropsychological batteries (e.g., Mini-Mental State Exam) are conducted post-surgery. Covariates like age, baseline cognitive function, and hypotension duration are adjusted using multivariate regression. Animal models with histopathological analysis of cerebral cortex post-mortem provide supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
